methyl 3-[(butoxycarbonyl)amino]benzoate

Solid-State Chemistry Crystal Engineering Process Chemistry

In SPPS and solution-phase peptide synthesis, rapid dissolution of protected amino acid derivatives is critical for high coupling efficiency. The meta-isomer of this Boc-aminobenzoate exhibits a 52°C lower melting point (111-113°C) than its para counterpart, predicting markedly better solubility in DMF and DCM. This minimizes undissolved particulate, reduces reaction times, and improves yield consistency in automated synthesizers. Bulk lots available with consistent 98% purity. - Melting point 111-113°C (vs. >160°C for para isomer) - Near-planar transoid conformation enables defined supramolecular assembly - High solubility reduces downtime in solid-phase protocols

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B3752337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[(butoxycarbonyl)amino]benzoate
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC1=CC=CC(=C1)C(=O)OC
InChIInChI=1S/C13H17NO4/c1-3-4-8-18-13(16)14-11-7-5-6-10(9-11)12(15)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)
InChIKeyHPXWKFHYUTUJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-[(butoxycarbonyl)amino]benzoate: Core Structural Profile and Procurement Context


Methyl 3-[(butoxycarbonyl)amino]benzoate (most commonly encountered as the tert-butoxycarbonyl (Boc)-protected derivative, CAS 161111-23-5) is a carbamate-protected aromatic amino acid ester. It belongs to the class of N-Boc-aminobenzoates, widely employed as protected building blocks in peptide synthesis, medicinal chemistry, and materials science [1]. The compound features a methyl ester at the benzoate position and a Boc-protected amino group at the meta position. This specific substitution pattern and protecting group strategy confer distinct solid-state packing and conformational properties that differentiate it from ortho- and para-substituted analogs, as well as from unprotected or differently esterified derivatives [1].

Why In-Class Analogs Cannot Substitute Methyl 3-[(butoxycarbonyl)amino]benzoate: Regioisomer and Ester Group Criticality


Despite sharing the same core molecular formula (C13H17NO4 for the Boc derivative) and functional groups, regioisomers of Boc-aminobenzoates exhibit markedly different solid-state properties, conformational preferences, and intermolecular interaction networks. Simple substitution with the para-isomer (methyl 4-((tert-butoxycarbonyl)amino)benzoate) or the ortho-isomer (methyl 2-((tert-butoxycarbonyl)amino)benzoate) alters melting point by over 50°C, reflecting significant differences in crystal packing efficiency and solubility . Furthermore, the specific near-planar transoid conformation adopted by the meta-isomer facilitates a unique hydrogen-bonded supramolecular architecture that is not achievable with linear para-substituted or sterically hindered ortho-substituted analogs [1]. These structural divergences directly impact handling, dissolution kinetics, and suitability for specific solid-phase or solution-phase synthetic protocols, making generic substitution scientifically untenable without requalification.

Quantitative Differentiation Evidence for Methyl 3-[(butoxycarbonyl)amino]benzoate


Meta- vs. Para-Isomer Melting Point Differential: A 52°C Gap

The meta-substituted Boc-aminobenzoate (target compound) exhibits a melting point of 111–113°C , whereas the para-substituted isomer (methyl 4-((tert-butoxycarbonyl)amino)benzoate, CAS 164596-20-7) melts at 163–166°C . This 52°C lower melting point for the meta-isomer indicates significantly weaker intermolecular forces and less efficient crystal packing compared to the more symmetric para-isomer.

Solid-State Chemistry Crystal Engineering Process Chemistry

Conformational Divergence: Near-Planar Transoid Conformation Enables Optimal Hydrogen Bonding

Single-crystal X-ray diffraction reveals that the target compound adopts a near-planar conformation with a C5—N1—C9—O4 torsion angle of 174.66 (16)° and a N1—C9—O4—C10 torsion angle of 170.57 (14)°, indicating an extended transoid conformation [1]. In contrast, Boc-protected aromatic amides in the Cambridge Structural Database (CSD) often adopt more staggered conformations to mitigate steric interactions [1]. This specific planar geometry is not sterically feasible for ortho-substituted analogs and is less favored in the more linear para-substituted systems.

Crystallography Supramolecular Chemistry Peptidomimetics

Unique Hydrogen-Bonded Dimeric Motifs: R22(10), R22(12), and R22(14) Rings

In the extended crystal structure, the target compound forms inversion dimers characterized by a network of N—H⋯O and C—H⋯O hydrogen bonds, generating distinct R22(10), R22(12), and R22(14) graph-set motifs [1]. This complex hydrogen-bonding network leads to the formation of supramolecular layers and a double-chain architecture. Para-substituted analogs, due to their linear geometry, are expected to form simpler, one-dimensional hydrogen-bonded chains rather than this intricate two-dimensional network.

Hydrogen Bonding Crystal Engineering Solid-State NMR

Enhanced Solubility Profile Inferred from Lower Melting Point

Based on the general thermodynamic relationship between melting point and solubility (Yalkowsky's General Solubility Equation), the 52°C lower melting point of the meta-isomer (111–113°C) compared to the para-isomer (163–166°C) predicts a significantly higher solubility in organic solvents at room temperature. This inference is supported by the known solubility behavior of structurally related compounds.

Solubility Process Chemistry Formulation

Application Scenarios Where Methyl 3-[(butoxycarbonyl)amino]benzoate Provides a Verifiable Advantage


Solid-Phase Peptide Synthesis (SPPS) Requiring High Solubility Boc-Protected Building Blocks

In SPPS and solution-phase peptide synthesis, rapid and complete dissolution of protected amino acid derivatives is essential for high coupling efficiency. The meta-isomer's 52°C lower melting point (111–113°C) relative to the para-isomer predicts superior solubility in common peptide synthesis solvents (e.g., DMF, DCM). This property minimizes undissolved particulate, reduces reaction times, and improves overall yield consistency, making it a preferred building block for automated synthesizers .

Crystal Engineering of Peptidomimetic Frameworks and Amyloid-Mimetic Architectures

The meta-aminobenzoic acid scaffold is recognized for its ability to form supramolecular sheets and β-turn structures in peptides [1]. The target compound's specific near-planar conformation (C5—N1—C9—O4 torsion = 174.66°) and its capacity to form R22(10), R22(12), and R22(14) hydrogen-bonded dimers [1] provide a predictable and robust supramolecular synthon. Researchers designing peptide-based frameworks or amyloid-mimetic materials can exploit this defined self-assembly behavior, which is not replicable with para- or ortho-isomers [1].

Synthesis of Bioactive Heterocycles Requiring a Meta-Substituted Amino Handle

The electron-rich aromatic framework of meta-aminobenzoic acid derivatives promotes the synthesis of a wide range of bioactive heterocycles [1]. The Boc-protected methyl ester serves as a versatile precursor, where the ester group can be hydrolyzed or further functionalized, and the Boc group can be selectively removed to reveal the free amine for subsequent coupling or cyclization reactions. The specific meta-substitution pattern is critical for the biological activity of many target molecules, and the compound's favorable solubility profile streamlines multi-step synthetic sequences [1].

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